Methyl 2-chloroacrylate

Description

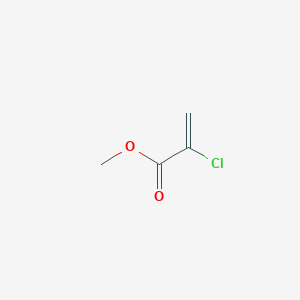

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-3(5)4(6)7-2/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJZTPWDQYFQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25704-33-0 | |

| Record name | 2-Propenoic acid, 2-chloro-, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25704-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4025585 | |

| Record name | Methyl 2-chloroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl 2-chloroacrylate is a colorless liquid. Used to make acrylic high polymer with properties closely resembling those of polymethylmethacrylate. Monomer for specialty polymers (e.g., aircraft glazing). (EPA, 1998), Colorless liquid; [HSDB] Chlorine-like odor; [MSDSonline] | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-chloroacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

126 °F at 51 mmHg (EPA, 1998), 52 °C @ 51 mm Hg | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), > 10% in ether | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.189 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.189 @ 20 °C/4 °C | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

29.0 [mmHg] | |

| Record name | Methyl 2-chloroacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

80-63-7 | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-chloro-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloroacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-chloroacrylate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl 2-chloroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloroacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47PG4L077J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 2-CHLOROACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl 2-chloroacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of Methyl 2-chloroacrylate (CAS No: 80-63-7). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and safety assessments. This document summarizes key quantitative data in a structured format, outlines general experimental methodologies for their determination, and provides a visual representation of the typical experimental workflow.

Core Physical and Chemical Properties

This compound, with the chemical formula C₄H₅ClO₂, is a colorless liquid.[1][2] It is primarily used in the production of acrylic high polymers and as a monomer for specialty polymers, such as those used in aircraft glazing.[1][2]

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 120.53 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Density | 1.189 g/cm³ at 20 °C (68 °F) | [1][2] |

| 1.20 g/cm³ (Specific Gravity 20/20) | [3] | |

| 1.155 g/cm³ | ||

| Boiling Point | 52 °C (126 °F) at 51 mmHg | [1][2] |

| 50 °C at 50 mmHg | [3] | |

| 124.6 °C at 760 mmHg | ||

| Melting Point | -37 °C | [3][4] |

| Refractive Index | 1.4420 at 20 °C | [1] |

| 1.44 | [3] | |

| 1.426 | ||

| 1.442-1.444 | [4][5] | |

| Vapor Pressure | 29.0 mmHg | [1][6] |

| 12.6 mmHg at 25 °C | ||

| Flash Point | 33 °C | [3][4] |

| 39.7 °C | ||

| Solubility | Insoluble in water (less than 1 mg/mL at 22 °C) | [2][7] |

| Soluble in ether (> 10%) | [1][3] |

Experimental Protocols for Determination of Physical Properties

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The apparatus is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected. For measurements at reduced pressure, a vacuum pump is connected to the apparatus.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid.

Methodology:

-

Apparatus: A capillary tube melting point apparatus is typically used.

-

Procedure: A small amount of solidified this compound (achieved by cooling) is packed into a capillary tube. The tube is placed in the melting point apparatus, which is then heated slowly. The temperature range over which the solid melts to a clear liquid is recorded as the melting point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

-

Apparatus: A pycnometer or a digital densitometer is used for accurate measurements.

-

Procedure (Pycnometer): The empty pycnometer is weighed. It is then filled with the sample of this compound and weighed again. The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water). The density is calculated by dividing the mass of the sample by its volume. The temperature of the sample is carefully controlled and recorded.

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material.

Methodology:

-

Apparatus: An Abbe refractometer is commonly used.

-

Procedure: A few drops of this compound are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read from the scale. The temperature is maintained at a constant value, typically 20 °C, as the refractive index is temperature-dependent.

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology:

-

Apparatus: A static or dynamic method can be employed. A common static method involves a mercury manometer connected to an evacuated flask containing the sample.

-

Procedure: The sample is introduced into the evacuated flask, which is then placed in a constant-temperature bath. The difference in the mercury levels of the manometer is measured to determine the vapor pressure of the substance at that temperature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid chemical such as this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 80-63-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 80-63-7 CAS MSDS (METHYL ALPHA-CHLOROACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methyl 2-chloroacrylate chemical structure and CAS number.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-chloroacrylate (MCA), a versatile monomer and chemical intermediate. It covers its chemical identity, physicochemical properties, key applications in polymer science and pharmaceutical synthesis, and representative experimental protocols.

Core Chemical Identity

This compound, with the CAS Number 80-63-7 , is a halogenated acrylate ester.[1][2] Its chemical structure features a vinyl group substituted with both a chlorine atom and a methoxycarbonyl group, leading to its high reactivity in polymerization and nucleophilic substitution reactions.

Synonyms:

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing essential data for experimental design and safety assessments.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 80-63-7 | [1][2] |

| Molecular Formula | C₄H₅ClO₂ | [1][2] |

| Molecular Weight | 120.53 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Density | 1.189 g/cm³ at 20°C | [1] |

| Boiling Point | 52°C at 51 mmHg | [1] |

| Solubility in Water | Insoluble | [1] |

| IUPAC Name | methyl 2-chloroprop-2-enoate | [2] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Identifier/Reference |

| ¹H NMR | Spectral data available in chemical databases. |

| ¹³C NMR | Spectral data available in chemical databases. |

| Infrared (IR) Spectrum | Coblentz Society Spectral Collection: 1948 |

| Mass Spectrum | Data available from NIST Mass Spectrometry Data Center. |

Key Applications and Synthesis Pathways

This compound is a valuable building block in organic synthesis, primarily utilized in two main areas: the production of specialty polymers and the synthesis of L-cysteine, an important amino acid.

Monomer for Specialty Polymers

MCA can undergo free-radical polymerization to produce poly(this compound). This polymer and its copolymers are of interest for applications requiring materials with properties similar to polymethylmethacrylate (PMMA) but with potentially modified characteristics due to the presence of the chlorine atom.

Caption: General workflow for the free-radical polymerization of this compound.

Intermediate in L-cysteine Synthesis

A significant application of this compound in the pharmaceutical and food industries is its role as a precursor in the industrial synthesis of L-cysteine. It reacts with thiourea to form 2-aminothiazoline-4-carboxylic acid, a key intermediate that can then be hydrolyzed to produce L-cysteine.[1]

Caption: Reaction pathway for the synthesis of the L-cysteine intermediate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. Note: These protocols are based on established procedures for similar compounds and may require optimization for specific laboratory conditions and desired outcomes.

Synthesis of this compound

A common route for the synthesis of α-chloroacrylates is through the dehydrochlorination of 2,3-dichloropropionates.

Methodology:

-

Starting Material: Methyl 2,3-dichloropropionate.

-

Reagent: A suitable non-nucleophilic base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is used to facilitate the elimination of HCl.

-

Solvent: An aprotic solvent like diethyl ether or dichloromethane is typically used.

-

Procedure: a. Dissolve Methyl 2,3-dichloropropionate in the chosen solvent and cool the mixture in an ice bath. b. Add the base dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for several hours. d. Monitor the reaction progress using TLC or GC. e. Upon completion, the resulting salt (e.g., triethylammonium chloride) is filtered off. f. The filtrate is washed with dilute acid, water, and brine. g. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. h. The crude product is purified by vacuum distillation to yield pure this compound.

Free-Radical Polymerization of this compound

This protocol describes a typical solution polymerization using a free-radical initiator.

Methodology:

-

Monomer Purification: this compound should be passed through a column of basic alumina to remove any inhibitor (e.g., hydroquinone) before use.

-

Initiator: Azo-bis-isobutyronitrile (AIBN) is a commonly used thermal initiator.

-

Solvent: Anhydrous toluene or 1,4-dioxane can be used as the polymerization solvent.

-

Procedure: a. In a flask equipped with a condenser and a magnetic stirrer, dissolve the purified this compound and AIBN (typically 0.1-1.0 mol% relative to the monomer) in the solvent. b. De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. c. Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under the inert atmosphere. d. Maintain the temperature and stirring for the desired reaction time (e.g., 2-24 hours). e. To isolate the polymer, cool the reaction mixture and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring. f. Collect the precipitated polymer by filtration. g. Wash the polymer with fresh non-solvent and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.

Synthesis of 2-Aminothiazoline-4-carboxylic Acid

This protocol outlines the reaction of this compound with thiourea.

Methodology:

-

Reactants: this compound and thiourea.

-

Solvent: An aqueous or alcoholic solvent is typically used.

-

Procedure: a. Dissolve thiourea in the chosen solvent. b. Add this compound to the thiourea solution. The reaction is often exothermic and may require cooling. c. Stir the mixture at room temperature or with gentle heating for a specified period. d. The progress of the reaction can be monitored by the precipitation of the product or by analytical techniques such as HPLC. e. The intermediate, 2-aminothiazoline-4-carboxylic acid, may precipitate from the reaction mixture upon cooling. f. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried. g. Further purification can be achieved by recrystallization.

This guide provides foundational information for researchers working with this compound. For any specific application, it is recommended to consult the primary literature and perform appropriate safety assessments.

References

The Strategic Role of Methyl 2-chloroacrylate in Advanced Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloroacrylate (MCA) is a versatile monomer that holds significant potential in the field of polymer chemistry. Its unique chemical structure, featuring both a reactive acrylate group and a chlorine substituent, allows for the synthesis of a wide array of specialty polymers with tailored properties. While its applications are not as extensively documented as those of its close analog, methyl methacrylate (MMA), MCA serves as a critical building block for creating advanced materials with potential uses in high-performance plastics, coatings, and importantly, in the biomedical and pharmaceutical sectors. This technical guide provides a comprehensive overview of the key applications of MCA in polymer chemistry, focusing on its polymerization behavior, the properties of the resulting polymers, and its emerging role in drug development. Due to the limited availability of specific quantitative data for poly(this compound) (PMCA), this guide will also leverage the extensive research on poly(methyl methacrylate) (PMMA) as a well-established benchmark for comparison and prediction of properties.

Homopolymerization of this compound

This compound can undergo polymerization to form poly(this compound) (PMCA), a thermoplastic polymer. The presence of the chlorine atom on the alpha-carbon of the acrylate group influences the electronic and steric environment of the double bond, which in turn affects its polymerization kinetics and the properties of the resulting polymer. Generally, PMCA is described as a hard, transparent material with properties that closely resemble those of PMMA.[1][2]

Properties of Poly(this compound)

While detailed quantitative data for PMCA is scarce in publicly available literature, its properties can be inferred from its structural similarity to PMMA. The substitution of a methyl group in PMMA with a more electronegative and slightly bulkier chlorine atom in PMCA is expected to influence properties such as glass transition temperature (Tg), thermal stability, and refractive index.

Table 1: Comparison of Monomer Properties and Expected Polymer Properties

| Property | This compound (MCA) | Methyl Methacrylate (MMA) - Reference |

| Monomer Molecular Weight ( g/mol ) | 120.53[1] | 100.12 |

| Monomer Density (g/cm³) | 1.189 | 0.94 |

| Monomer Boiling Point (°C) | 126 (at 51 mmHg) | 101 |

| Expected Polymer Glass Transition Temp. (Tg) | Expected to be higher than PMMA | ~105 °C |

| Expected Polymer Thermal Stability | Potentially altered due to C-Cl bond | Good thermal stability |

| Expected Polymer Refractive Index | Expected to be higher than PMMA | ~1.49 |

Note: The properties for PMCA are expected values based on chemical structure and require experimental verification.

Copolymerization of this compound

Copolymerization is a key strategy to tailor the properties of polymers. By incorporating other functional monomers alongside MCA, it is possible to create copolymers with a wide range of chemical and physical characteristics. The reactivity ratios of the comonomers determine the composition and sequence distribution of the final copolymer, which in turn dictates its macroscopic properties.

Reactivity Ratios

The reactivity ratios (r1 and r2) in copolymerization describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. While specific reactivity ratios for MCA with a wide range of comonomers are not extensively reported, a study on the radical copolymerization of this compound (M1) with carbonyl-containing phenyl methacrylates (M2) provides some insight. For instance, in the copolymerization with 4-methacryloyloxyacetophenone, the reactivity ratios were determined, indicating how the two monomers incorporate into the polymer chain.

Table 2: Reactivity Ratios for Copolymerization of this compound (M1) with a Phenyl Methacrylate (M2)

| Comonomer (M2) | r1 (MCA) | r2 | Method |

| 4-Methacryloyloxyacetophenone | 0.45 ± 0.05 | 1.12 ± 0.1 | Fineman-Ross |

Data extracted from a study on radical copolymerization.

Key Applications in Polymer Chemistry

The unique properties of MCA-based polymers make them suitable for a variety of applications, from specialty plastics to advanced functional materials.

Specialty Polymers and High-Performance Plastics

Polymers derived from MCA are noted for their potential use in applications requiring high performance, such as in the manufacturing of acrylic high polymers and for aircraft glazing.[1][2] The presence of the chlorine atom can enhance properties like flame retardancy and refractive index, making them attractive for specialized optical and structural applications.

Biomedical Applications and Drug Delivery

While direct applications of MCA-based polymers in drug delivery are still an emerging area of research, the well-established use of PMMA in this field provides a strong rationale for exploring PMCA and its copolymers for similar purposes. PMMA is widely used in bone cements, dental implants, and as a matrix for controlled drug release due to its biocompatibility.[3]

The reactive chlorine atom in MCA offers a potential advantage over MMA, as it can serve as a handle for post-polymerization modification. This allows for the attachment of targeting ligands, drugs, or other functional molecules to the polymer backbone, creating sophisticated drug delivery systems.

Workflow for a Potential MCA-based Drug Delivery System:

Caption: Workflow for a potential MCA-based targeted drug delivery system.

Experimental Protocols

Detailed and validated experimental protocols for the polymerization of MCA are not widely published. However, protocols for the controlled radical polymerization of the structurally similar monomer, MMA, can be adapted. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two powerful techniques for synthesizing well-defined polymers.

Example Protocol: Atom Transfer Radical Polymerization (ATRP) of an Acrylate Monomer (Adapted for MCA)

This protocol is a general guideline adapted from established ATRP procedures for methacrylates and should be optimized for MCA.

Materials:

-

This compound (MCA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Penta(methyl)diethylene-triamine (PMDETA) (ligand)

-

Anisole (solvent)

Procedure:

-

To a dried Schlenk flask, add CuBr (1 eq relative to initiator).

-

Seal the flask, and cycle between vacuum and nitrogen three times to remove oxygen.

-

In a separate flask, prepare a solution of MCA (e.g., 100 eq), PMDETA (1 eq), and anisole.

-

Deoxygenate the monomer solution by bubbling with nitrogen for 30 minutes.

-

Transfer the deoxygenated monomer solution to the Schlenk flask containing the CuBr catalyst via a nitrogen-purged syringe.

-

Add the initiator, EBiB (1 eq), to the reaction mixture via a syringe to start the polymerization.

-

Place the flask in a preheated oil bath at a specified temperature (e.g., 60-90 °C) and stir.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or GC.

-

To quench the reaction, cool the flask to room temperature and expose the mixture to air.

-

Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum to a constant weight.

Polymerization Process Diagram:

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

Conclusion and Future Outlook

This compound is a monomer with considerable, yet largely untapped, potential in polymer chemistry. While its homopolymers and copolymers exhibit properties analogous to the widely used polymethacrylates, the presence of the chlorine atom provides a unique chemical handle for synthesizing functional and advanced materials. The development of controlled polymerization techniques for MCA and a deeper investigation into the properties of its polymers are crucial next steps. For researchers and professionals in drug development, MCA-based polymers represent a promising platform for creating novel drug delivery systems with capabilities for precise drug conjugation and targeting. Further research into the synthesis, characterization, and biomedical applications of these polymers is warranted to fully realize their potential.

References

Spectroscopic Profile of Methyl 2-chloroacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-chloroacrylate (C₄H₅ClO₂), a reactive monomer used in the synthesis of various polymers. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | =CH₂ |

| Data not available | - | =CH₂ |

| Data not available | s | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | -C=O |

| Data not available | =C(Cl)- |

| Data not available | =CH₂ |

| Data not available | -OCH₃ |

Specific ¹³C NMR chemical shifts for this compound are not publicly available. The assignments are predicted based on the chemical structure.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | C=O stretch |

| Data not available | C=C stretch |

| Data not available | C-O stretch |

| Data not available | C-Cl stretch |

| Data not available | =C-H bend |

| Data not available | C-H stretch |

While an IR spectrum (ID: 1948) is noted in the Coblentz Society Spectral Collection, the detailed peak list is not publicly accessible. The assignments are based on characteristic functional group absorptions for acrylates.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 120 | [M]⁺ (Molecular ion for ³⁵Cl isotope) |

| 122 | [M+2]⁺ (Molecular ion for ³⁷Cl isotope) |

| 89 | [M - OCH₃]⁺ |

| 61 | [M - COOCH₃]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center suggests these primary fragments for this compound under electron ionization.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Methodology:

-

Sample Preparation: A sample of neat this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 8-16) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) are averaged due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat sample is used. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: The salt plates with the thin liquid film are placed in the sample holder of the spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then determined.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography:

-

A capillary column suitable for volatile organic compounds (e.g., a non-polar or medium-polarity column) is used.

-

The oven temperature is programmed to ensure good separation of the analyte from any impurities.

-

Helium is typically used as the carrier gas.

-

-

Ionization: Electron ionization is employed, with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

In-Depth Technical Guide to Methyl 2-chloroacrylate: Commercial Availability, Purity, and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloroacrylate (MCA) is a reactive monomer and versatile chemical intermediate with the chemical formula C₄H₅ClO₂. Its structure, featuring both an acrylate group and a vinyl chloride moiety, makes it a valuable building block in polymer chemistry and organic synthesis. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, the available purity grades, and detailed experimental protocols for its key applications, particularly in polymerization and as a precursor in the synthesis of L-cysteine.

Commercial Suppliers and Purity Grades

This compound is commercially available from a range of chemical suppliers, catering to both research and industrial needs. The purity of the commercially available product is crucial for its intended application, with higher purities generally required for polymerization and pharmaceutical applications. The compound is typically stabilized with inhibitors such as hydroquinone (HQ) to prevent spontaneous polymerization.

A summary of prominent commercial suppliers and their offered purity grades is presented in the table below.

| Supplier | Purity Grade | Notes |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Stabilized with Hydroquinone (HQ) |

| Sigma-Aldrich | Not explicitly listed for this compound (CAS 80-63-7), but offers Methyl 2-(chloromethyl)acrylate (CAS 922-15-6) at 95% purity. | Important to distinguish between isomers. |

| AB Enterprises | High-purity | Specific percentage not detailed on the website, but they emphasize suitability for pharmaceutical manufacturing. |

| Clearsynth | High quality | Accompanied by a Certificate of Analysis. |

| United States Biological | Highly Purified | Specific purity percentage not provided. |

Experimental Protocols

This compound is a key reactant in several important chemical transformations. Below are detailed methodologies for two of its primary applications.

Synthesis of 2-Aminothiazoline-4-carboxylic Acid

A crucial application of this compound is in the synthesis of 2-aminothiazoline-4-carboxylic acid, a key intermediate in the industrial production of the amino acid L-cysteine.[1] The reaction involves the condensation of this compound with thiourea.

Reaction Scheme:

Caption: Synthesis of L-Cysteine intermediate from this compound.

Detailed Protocol:

A generalized laboratory-scale procedure would involve:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with a suitable solvent (e.g., water or an aqueous-organic co-solvent system).

-

Reactant Addition: Thiourea is dissolved or suspended in the solvent. This compound is then added, often dropwise, to control the initial reaction rate. The molar ratio of thiourea to this compound is typically near stoichiometric.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature, likely in the range of 50-100 °C, and maintained for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product, 2-aminothiazoline-4-carboxylic acid, may precipitate out of the solution or can be isolated by adjusting the pH to its isoelectric point. The crude product is then collected by filtration, washed with a suitable solvent to remove impurities, and dried.

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product of high purity.

Polymerization of this compound

This compound can undergo polymerization to form poly(this compound), a polymer with properties potentially similar to poly(methyl methacrylate) (PMMA).[1] Both free-radical and anionic polymerization methods can be envisioned for this monomer.

Free-Radical Polymerization Workflow:

Caption: Workflow for the free-radical polymerization of this compound.

Detailed Protocol for Free-Radical Polymerization:

A general procedure for the bulk or solution free-radical polymerization of an acrylic monomer can be adapted for this compound:

-

Monomer Purification: To ensure reproducible polymerization kinetics, it is essential to remove the inhibitor (e.g., hydroquinone) from the commercial monomer. This can be achieved by washing the monomer with an aqueous alkali solution (e.g., 5% NaOH) in a separatory funnel, followed by washing with deionized water until neutral. The monomer is then dried over an anhydrous salt (e.g., MgSO₄) and distilled under reduced pressure.

-

Reaction Setup: A polymerization tube or flask is charged with the purified monomer and a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), at a typical concentration of 0.1-1 mol% relative to the monomer. For solution polymerization, a suitable solvent (e.g., toluene, ethyl acetate) is added.

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically done by several freeze-pump-thaw cycles.

-

Polymerization: The sealed reaction vessel is placed in a constant temperature bath (e.g., 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time.

-

Isolation and Purification of the Polymer: The polymerization is quenched by cooling the reaction mixture. The polymer is then precipitated by pouring the viscous solution into a large volume of a non-solvent (e.g., methanol or hexane). The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., acetone or THF), and reprecipitated. This process is repeated to remove any unreacted monomer and initiator residues. The final polymer is dried under vacuum to a constant weight.

-

Characterization: The resulting polymer can be characterized by various techniques, including Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Anionic Polymerization:

Signaling Pathways and Biological Activity

A thorough review of the scientific literature did not reveal any specific, well-characterized signaling pathways that are directly modulated by this compound. Its primary biological effects are associated with its high reactivity and toxicity.

This compound is a strong irritant to the skin, eyes, and respiratory system.[6] Contact with the skin can cause severe irritation and blistering.[6] Inhalation of its vapors can lead to pulmonary irritation and edema.[6] The toxicological effects are likely due to its ability to react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to cellular damage. However, this is a general mechanism of toxicity for reactive electrophiles and is not indicative of specific signaling pathway modulation.

For researchers in drug development, the primary relevance of this compound is as a building block in chemical synthesis rather than as a biologically active molecule that interacts with specific signaling cascades. Its role in the synthesis of L-cysteine, a precursor to many important biological molecules, is its most significant contribution to the life sciences.

Conclusion

This compound is a readily available chemical intermediate with important applications in polymer synthesis and as a precursor for the amino acid L-cysteine. This guide has provided an overview of its commercial suppliers and purity grades, along with generalized but detailed experimental protocols for its key reactions. While the compound is a valuable synthetic tool, its high reactivity and toxicity necessitate careful handling. The current body of scientific literature does not indicate a direct role for this compound in the modulation of specific biological signaling pathways; its significance in drug development and research lies in its utility as a versatile chemical building block.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. CN102180842B - Synthesis method of 2-amino-delta 2-thiazoline-4-carboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Living Anionic Polymerization – A Powerful Method - Advanced Science News [advancedsciencenews.com]

- 6. nj.gov [nj.gov]

Reactivity of the Vinyl Group in Methyl 2-Chloroacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloroacrylate (MCA) is a versatile monomer and synthetic intermediate. The reactivity of its vinyl group is governed by the interplay of the electron-withdrawing nature of both the ester and the α-chloro substituent. This technical guide provides an in-depth analysis of the reactivity of the vinyl group in this compound, focusing on key reaction classes: cycloaddition reactions, polymerization, and nucleophilic additions. This document summarizes available quantitative data, provides detailed experimental protocols for representative reactions, and presents reaction mechanisms through signaling pathway diagrams.

Introduction

This compound (C₄H₅ClO₂) is a colorless liquid utilized in the synthesis of acrylic high polymers and as a monomer for specialty polymers.[1][2] Its chemical structure, featuring a vinyl group activated by both a methoxycarbonyl and a chlorine atom, imparts a unique reactivity profile, making it a subject of interest for organic synthesis and polymer chemistry. The electron-deficient nature of the double bond renders it susceptible to attack by nucleophiles and makes it a potentially reactive partner in cycloaddition and polymerization reactions. This guide aims to provide a comprehensive overview of the vinyl group's reactivity in MCA.

Cycloaddition Reactions

The electron-poor nature of the double bond in this compound suggests its utility as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. While specific quantitative data for this compound in these reactions is limited in the available literature, its reactivity can be inferred from studies on similar electron-deficient acrylates.

Diels-Alder Reactions

This compound is expected to react with electron-rich dienes in [4+2] cycloaddition reactions. The presence of the electron-withdrawing chloro and ester groups lowers the energy of the LUMO of the dienophile, facilitating the reaction with the HOMO of the diene. The regioselectivity of the reaction with unsymmetrical dienes is influenced by both electronic and steric factors. While no specific experimental data for the [4+2] cycloaddition of this compound was found, extensive research exists for the reactions of cyclopentadiene with methyl acrylate. These reactions typically yield a mixture of endo and exo isomers, with the endo product often being the major isomer under kinetic control.[3]

Table 1: Representative Diels-Alder Reaction Data for Methyl Acrylate (as a proxy for MCA)

| Diene | Dienophile | Conditions | Product(s) | Yield (%) | Endo/Exo Ratio |

| Cyclopentadiene | Methyl Acrylate | Benzene, 18 °C, 16 h | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Complex mixture | Not specified |

| 1-Phenyl-1,3-butadiene | Methyl Acrylate | Not specified | Methyl 2-phenylcyclohex-3-enecarboxylate | Not specified | Not specified |

Data for methyl acrylate is presented as an analogue due to the lack of specific data for this compound.

1,3-Dipolar Cycloadditions

This compound is also anticipated to be a good dipolarophile in reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings.[4][5] The regioselectivity of these cycloadditions is determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile.[6]

Experimental Protocol: Diels-Alder Reaction of an Acrylate with Cyclopentadiene (Adapted for this compound)

Materials:

-

This compound (1.0 eq)

-

Freshly cracked cyclopentadiene (1.2 eq)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the monomer chilled on ice.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

-

Slowly add the chilled cyclopentadiene (1.2 eq) to the stirred solution at room temperature.

-

The reaction mixture is then heated to 80 °C and stirred for 8 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is redissolved in diethyl ether, washed with brine, and dried over anhydrous magnesium sulfate.

-

The product is purified by column chromatography on silica gel to yield the corresponding bicyclic adduct.

Diagram 1: Proposed Diels-Alder Reaction of this compound

Caption: Diels-Alder reaction pathway.

Polymerization

This compound is known to be polymerizable, yielding poly(this compound).[1] The presence of the α-chloro substituent influences the polymerization mechanism and the properties of the resulting polymer. Both free-radical and anionic polymerization methods can be considered.

Free-Radical Polymerization

Free-radical polymerization of this compound can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The rate of polymerization and the molecular weight of the resulting polymer are dependent on factors like initiator concentration, monomer concentration, and temperature.[7] Higher initiator concentrations generally lead to lower molecular weight polymers due to a higher rate of initiation and subsequent termination.[7]

Table 2: Conditions for Free-Radical Polymerization of Methacrylates (as a proxy for MCA)

| Monomer | Initiator | Initiator Conc. | Solvent | Temperature (°C) | Polymer |

| Methyl Methacrylate | AIBN | 0.4 mmol | Toluene | 80 | Poly(methyl methacrylate) |

| n-Hexyl Acrylate | AIBN | 0.4 mmol | Toluene | 80 | Poly(n-hexyl acrylate) |

Data for related monomers is presented as an analogue due to the lack of specific data for this compound.

Anionic Polymerization

The electron-withdrawing groups on this compound make it a suitable candidate for anionic polymerization.[8] This method can potentially lead to polymers with a narrow molecular weight distribution and controlled architecture. However, anionic polymerization of acrylates can be complicated by side reactions, such as nucleophilic attack at the carbonyl group or chain transfer reactions.[8]

Experimental Protocol: Free-Radical Polymerization of this compound (Adapted)

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Methanol

Procedure:

-

Remove the inhibitor from this compound by passing it through a column of basic alumina.

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified this compound in anhydrous toluene.

-

Add AIBN (e.g., 0.1 mol% relative to the monomer) to the solution.

-

The flask is sealed and placed in a preheated oil bath at 70-80 °C.

-

The polymerization is allowed to proceed for a specified time (e.g., 4-24 hours), with stirring.

-

The polymerization is quenched by cooling the flask in an ice bath.

-

The polymer is precipitated by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Diagram 2: Free-Radical Polymerization Workflow

Caption: Free-radical polymerization process.

Nucleophilic Addition Reactions

The electron-deficient vinyl group of this compound is highly susceptible to nucleophilic attack, primarily through a Michael-type addition. A variety of nucleophiles, including amines and thiols, can add to the β-carbon of the double bond.

Addition of Amines

Primary and secondary amines readily undergo aza-Michael addition to this compound to form β-amino acid derivatives.[9] These reactions are often carried out under mild conditions and can be accelerated by microwave irradiation.[9]

Table 3: Michael Addition of Amines to Acrylates (as a proxy for MCA)

| Amine | Acrylate | Conditions | Product | Yield (%) |

| Benzylamine | Methyl crotonate | Methanol, Microwave, 150 °C, 3 h | (rac)-Methyl N-benzyl-3-aminobutanoate | 98 |

| Benzylamine | Methyl methacrylate | Methanol, Microwave, 130 °C, 1 h | (rac)-Methyl 3-(benzylamino)-2-methylpropanoate | 97 |

Data for related acrylates is presented as an analogue due to the lack of specific data for this compound.

Addition of Thiols

Thiols are excellent nucleophiles for the Michael addition to electron-deficient alkenes in a reaction known as the thiol-Michael addition.[2][9] This reaction is highly efficient and proceeds under mild conditions, often catalyzed by a base or a nucleophile.[2]

Experimental Protocol: Aza-Michael Addition of a Secondary Amine to this compound (Adapted)

Materials:

-

This compound (1.0 eq)

-

Secondary amine (e.g., piperidine) (1.1 eq)

-

Methanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

To the stirred solution, add the secondary amine (1.1 eq) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the β-amino ester product.

Diagram 3: Nucleophilic Addition Mechanism

Caption: General mechanism for Michael addition.

Conclusion

References

- 1. aquila.usm.edu [aquila.usm.edu]

- 2. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. par.nsf.gov [par.nsf.gov]

A Technical Guide to the Industrial Potential of Poly(methyl 2-chloroacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(methyl 2-chloroacrylate) (PMCA) is a halogenated acrylic polymer with the potential for a diverse range of industrial applications. While its non-halogenated counterpart, poly(methyl methacrylate) (PMMA), is widely utilized in various sectors, PMCA remains a less explored specialty polymer. The presence of a chlorine atom on the alpha-carbon of the repeating unit is anticipated to significantly modify the polymer's properties, offering unique advantages in fields such as biomedicine, flame retardants, and specialty adhesives. This technical guide provides an in-depth overview of the core characteristics of the monomer, compares the known properties of PMMA with the projected attributes of PMCA, and outlines potential industrial applications. Detailed experimental protocols for the synthesis of PMCA are also presented, alongside visualizations of key chemical processes and evaluation workflows.

Introduction

The functionalization of polymers is a cornerstone of materials science, enabling the fine-tuning of properties to meet specific industrial demands. Poly(this compound) is a prime example of a polymer whose potential is largely inferred from its chemical structure. As a derivative of the well-established poly(methyl methacrylate), PMCA is expected to share some of its beneficial characteristics, such as optical clarity and processability. However, the introduction of a chlorine atom is predicted to impart increased refractive index, enhanced flame resistance, and a modified surface energy, which could be advantageous for a variety of specialized applications. This whitepaper aims to consolidate the available information on the monomer, extrapolate the likely properties of the polymer, and propose avenues for future research and industrial utilization.

Monomer and Polymer Properties

This compound Monomer

This compound is a colorless liquid that serves as the precursor for the synthesis of PMCA.[1] It is recognized as a monomer for specialty polymers and is also utilized as an intermediate in the industrial synthesis of L-cysteine.[1] The physical and chemical properties of the monomer are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | methyl 2-chloroprop-2-enoate | [2] |

| Molecular Formula | C4H5ClO2 | [1] |

| Molar Mass | 120.53 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.189 g/cm³ at 20 °C | [1] |

| Boiling Point | 52 °C at 51.0 mmHg | [1] |

| Solubility in Water | Insoluble | [1] |

| Refractive Index | 1.4420 at 20 °C/D | [2] |

Table 1: Physicochemical Properties of this compound Monomer

Comparative Properties: PMMA vs. Predicted PMCA

The properties of poly(this compound) are expected to be analogous to those of PMMA, with notable differences arising from the presence of the chlorine atom. Table 2 provides a comparison of the known properties of PMMA and the predicted properties of PMCA.

| Property | Poly(methyl methacrylate) (PMMA) | Predicted Poly(this compound) (PMCA) | Rationale for Prediction |

| Density | ~1.18 g/cm³ | > 1.18 g/cm³ | The heavier chlorine atom will increase the polymer's density. |

| Refractive Index | ~1.49 | > 1.49 | The presence of a halogen atom typically increases the refractive index. |

| Glass Transition Temperature (Tg) | ~105 °C | Potentially higher | The polar C-Cl bond may increase intermolecular forces, leading to a higher Tg. |

| Flame Retardancy | Flammable | Improved flame retardancy | Halogenated compounds are known to act as flame retardants. |

| Biocompatibility | Excellent | Requires investigation, potentially good | PMMA is highly biocompatible; the effect of the chlorine atom needs to be assessed.[3] |

| Adhesion | Good to various substrates | Potentially enhanced | The polar nature of the C-Cl bond could improve adhesion to polar substrates. |

Table 2: Comparison of Properties of PMMA and Predicted Properties of PMCA

Potential Industrial Applications

Based on the predicted properties of poly(this compound), several key industrial applications can be envisioned.

Biomedical and Dental Devices

Given the extensive use of PMMA in biomedical applications such as bone cements, dental prosthetics, and intraocular lenses due to its excellent biocompatibility, PMCA presents an interesting candidate for similar applications.[3][4] The higher refractive index could be particularly advantageous for optical applications. Furthermore, the chlorine atom could serve as a site for further functionalization to attach drugs or other bioactive molecules.

Flame Retardant Materials

The incorporation of halogen atoms is a well-established strategy for imparting flame retardancy to polymers.[5] Poly(this compound) could be used as a flame-retardant homopolymer or as a copolymer with other flammable polymers to enhance their fire safety. This could be particularly relevant for applications in construction, electronics, and transportation.

Specialty Adhesives and Coatings

Acrylate and methacrylate monomers are foundational components of many high-performance adhesives and sealants.[6] The predicted increase in polarity and potential for enhanced adhesion suggests that PMCA could be a valuable component in specialty adhesive formulations, particularly for bonding to challenging substrates. As a coating, its higher refractive index could be utilized in optical applications.

Experimental Protocols

The synthesis of poly(this compound) can be achieved through standard free-radical polymerization techniques. The following is a generalized protocol for the bulk polymerization of this compound.

Bulk Polymerization of this compound

Materials:

-

This compound (inhibitor removed)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator

-

Reaction vessel (e.g., glass tube) with a means for inert gas purging

-

Heating source (e.g., water bath or oil bath)

-

Methanol (for precipitation)

-

Acetone or other suitable solvent

-

Vacuum oven

Procedure:

-

Inhibitor Removal: If the monomer contains an inhibitor (e.g., hydroquinone), it should be removed prior to polymerization by washing with an aqueous alkali solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO4), and distillation under reduced pressure.

-

Initiator Addition: In a clean, dry reaction vessel, add the purified this compound monomer. Add the desired amount of initiator (typically 0.1-1.0 mol% relative to the monomer).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit the polymerization reaction.

-

Polymerization: Seal the reaction vessel and place it in a preheated water or oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN, 80-95 °C for BPO).

-

Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination and Precipitation: After the desired reaction time (typically several hours), cool the reaction vessel to room temperature. Dissolve the viscous polymer solution in a suitable solvent like acetone.

-

Purification: Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate out of the solution.

-

Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Visualizations

Chemical Structures and Polymerization

Caption: Free-radical polymerization of this compound.

Workflow for Biomaterial Evaluation

Caption: Evaluation workflow for PMCA as a potential biomaterial.

Conclusion

Poly(this compound) represents a promising yet under-explored class of specialty polymers. By leveraging the extensive knowledge base of its non-halogenated counterpart, PMMA, and considering the predictable influence of the chlorine substituent, a compelling case can be made for its investigation in several high-value industrial sectors. The anticipated enhancements in refractive index, flame retardancy, and polarity open up possibilities for novel applications in biomedical devices, fire-safe materials, and advanced adhesives. Further research is warranted to fully characterize the properties of PMCA and to validate its performance in these potential applications. The experimental protocols and evaluation frameworks provided in this guide offer a starting point for researchers and developers to unlock the industrial potential of this unique polymer.

References

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of Methyl 2-chloroacrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the free radical polymerization of Methyl 2-chloroacrylate (MCA), a monomer used in the synthesis of specialty polymers. The following procedures are based on established methods for acrylate polymerization and are intended to serve as a foundational guide for laboratory synthesis and characterization.

Introduction

This compound (MCA) is a vinyl monomer that can undergo free radical polymerization to form poly(this compound). This polymer is of interest for various applications due to the presence of the chlorine atom, which can modify the polymer's chemical and physical properties compared to more common polyacrylates like poly(methyl methacrylate) (PMMA). Free radical polymerization is a widely used method for synthesizing polymers from vinyl monomers, proceeding through initiation, propagation, and termination steps. The choice of initiator and reaction conditions can influence the molecular weight and polydispersity of the resulting polymer.

Experimental Protocols

This section details a representative protocol for the solution polymerization of this compound. Solution polymerization is recommended for this monomer to ensure adequate heat dissipation from the exothermic reaction.

Materials and Reagents

-

This compound (MCA), stabilized (e.g., with hydroquinone)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous toluene (or other suitable solvent)

-

Methanol (for precipitation)

-

Nitrogen gas (high purity)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Vacuum filtration apparatus

Procedure: Solution Polymerization of this compound

-

Monomer Purification: If necessary, remove the inhibitor from this compound by passing it through a column of activated basic alumina.

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. The system should be flame-dried under vacuum and then purged with nitrogen to create an inert atmosphere.

-

Reagent Preparation: In the Schlenk flask, dissolve this compound (e.g., 10 g, 82.9 mmol) in anhydrous toluene (e.g., 20 mL).

-

Initiator Addition: Add the free radical initiator, AIBN (e.g., 0.1 mol% relative to the monomer), to the solution.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit the polymerization.

-